molecular formula C14H11ClF2O B8031987 3-(Benzyloxy)-1-chloro-2,4-difluoro-5-methylbenzene

3-(Benzyloxy)-1-chloro-2,4-difluoro-5-methylbenzene

Cat. No.: B8031987
M. Wt: 268.68 g/mol
InChI Key: MGHHFLCFFUEYRY-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-chloro-2,4-difluoro-5-methylbenzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of a benzyloxy group, a chlorine atom, two fluorine atoms, and a methyl group attached to a benzene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-chloro-2,4-difluoro-5-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable halogenated benzene derivative under basic conditions.

    Introduction of the chlorine atom: Chlorination of the benzene ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-chloro-2,4-difluoro-5-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while oxidation and reduction can produce benzaldehyde or benzyl alcohol derivatives.

Scientific Research Applications

3-(Benzyloxy)-1-chloro-2,4-difluoro-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-chloro-2,4-difluoro-5-methylbenzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, while the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. The methyl group can affect the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-1-chloro-2,4-difluorobenzene: Lacks the methyl group, which can affect its chemical properties and reactivity.

    3-(Benzyloxy)-1-chloro-2,4-difluoro-5-ethylbenzene: Contains an ethyl group instead of a methyl group, leading to differences in steric and electronic effects.

    3-(Benzyloxy)-1-chloro-2,4-difluoro-5-methoxybenzene: Has a methoxy group instead of a methyl group, which can influence its chemical behavior.

Uniqueness

The unique combination of substituents in 3-(Benzyloxy)-1-chloro-2,4-difluoro-5-methylbenzene imparts specific chemical properties that distinguish it from similar compounds. The presence of both chlorine and fluorine atoms, along with the benzyloxy and methyl groups, makes it a versatile compound with diverse applications in research and industry.

Properties

IUPAC Name

1-chloro-2,4-difluoro-5-methyl-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2O/c1-9-7-11(15)13(17)14(12(9)16)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHHFLCFFUEYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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